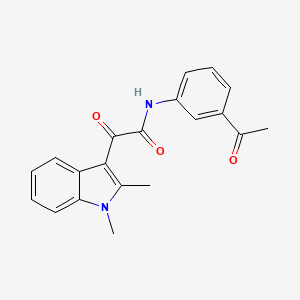

N-(3-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-12-18(16-9-4-5-10-17(16)22(12)3)19(24)20(25)21-15-8-6-7-14(11-15)13(2)23/h4-11H,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFXOCODRDSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Amide Formation: The final step involves the formation of the amide bond by reacting the acetylated indole with 3-acetylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Substitution: Electrophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Modified Indole Substituents

Adamantane-Substituted Indole Derivatives

Compounds such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (e.g., 5a–y) replace the dimethylindole group with a bulky adamantane moiety. These derivatives exhibit enhanced metabolic stability and lipophilicity due to adamantane’s rigid, hydrophobic structure.

Fluoro- and Methoxy-Substituted Indoles

- SC55: A compound with a 4-fluoro-7-(5-amino-1,2,4-oxadiazol-3-yl)-indole core and a benzoyl-azabicyclohexane group.

- 2-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(1H-pyrazol-3-yl)-2-oxoacetamide (2a) : The 4-methoxy group increases solubility, while fluorobenzyl enhances target affinity .

Analogues with Varied N-Substituents

Aryl and Heteroaryl Substitutions

- D-24851 : N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide, a microtubule inhibitor. The pyridinyl group contributes to its unique binding mode, avoiding cross-resistance with vinca alkaloids .

- N-(3,4-Dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (C730-0632) : Dimethoxy groups enhance solubility and modulate serotonin receptor interactions .

Alkyl Substitutions

- N-(2-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5h) : Achieved a 91.5% synthesis yield, with methoxy improving pharmacokinetics .

Biological Activity

Chemical Structure and Properties

N-(3-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has the following chemical structure:

- Molecular Formula : C17H18N2O3

- Molecular Weight : 298.34 g/mol

The structure features an indole ring, which is often associated with various biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that compounds containing indole derivatives exhibit notable anticancer activity. For instance, a study by Farrokhpour et al. demonstrated that indole-based compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.4 | Induction of apoptosis |

| Another Indole Derivative | HeLa (cervical cancer) | 12.3 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise in reducing inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. Research indicates that indole derivatives can suppress NF-kB activation, a key player in inflammatory responses .

Table 2: Anti-inflammatory Activity

| Compound Name | Inflammatory Model | Effect Observed |

|---|---|---|

| This compound | LPS-induced inflammation in mice | Significant reduction in TNF-alpha levels |

| Other Indole Compound | Carrageenan-induced paw edema | Decreased swelling and pain response |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases that lead to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle progression by targeting specific cyclins and cyclin-dependent kinases.

- Cytokine Modulation : It alters the expression levels of cytokines involved in inflammatory pathways.

Study on Anticancer Activity

In a controlled laboratory setting, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates in MCF-7 cells compared to control groups .

Study on Anti-inflammatory Effects

A separate study investigated the anti-inflammatory effects using an animal model subjected to lipopolysaccharide (LPS) injections. The administration of this compound resulted in a significant decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. Comparative Analysis Table :

Advanced Question: What strategies mitigate toxicity risks in preclinical development?

Methodological Answer:

- Metabolic Profiling : Use human liver microsomes (HLMs) to identify reactive metabolites (e.g., epoxide intermediates) .

- Genotoxicity Screening : Conduct Ames tests and micronucleus assays to rule out mutagenicity .

- Dose Optimization : Establish MTD (maximum tolerated dose) in rodent models via阶梯 dosing studies .

Basic Question: How is the stability of this compound assessed under different storage conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .

- Analytical Monitoring : Track degradation via HPLC-UV (λ = 254 nm) and quantify impurities (e.g., hydrolyzed acetamide) .

- Lyophilization : Stabilize as a lyophilized powder at -20°C for long-term storage .

Advanced Question: What in vivo models are suitable for evaluating therapeutic efficacy?

Methodological Answer:

- Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with patient-derived tumor cells .

- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration .

- Biomarker Analysis : Quantify tumor regression via PET imaging (¹⁸F-FDG uptake) or immunohistochemistry (Ki-67 suppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.